6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the isoxazolo[5,4-b]pyridine core.
Substitution reactions: Introduction of the cyclopropyl and isopropyl groups.
Coupling reactions: Attachment of the methoxyphenyl group.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological activity.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridines: Compounds with similar core structures.
Pyrazole derivatives: Compounds containing the pyrazole moiety.
Methoxyphenyl compounds: Molecules with methoxyphenyl groups.
Uniqueness
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-13(2)28-10-9-19(26-28)25-22(29)17-12-18(14-7-8-14)24-23-20(17)21(27-31-23)15-5-4-6-16(11-15)30-3/h4-6,9-14H,7-8H2,1-3H3,(H,25,26,29) |
InChI Key |
JLKDAJIDSXCMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.